molecular formula C25H26N4O2 B3181681 MCH-1 antagonist 1 CAS No. 1039825-68-7

MCH-1 antagonist 1

Cat. No. B3181681
CAS RN: 1039825-68-7
M. Wt: 414.5 g/mol
InChI Key: QBYYFLZCKXHEJS-UHFFFAOYSA-N
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Description

MCH-1 antagonist 1 is a potent melanin concentrating hormone (MCH-1) antagonist . It has a Ki of 2.6 nM and also inhibits CYP3A4 with an IC50 of 10 μM . The protein encoded by this gene, a member of the G protein-coupled receptor family 1, is an integral plasma membrane protein which binds melanin-concentrating hormone . The encoded protein can inhibit cAMP accumulation and stimulate intracellular calcium flux, and is probably involved in the neuronal regulation of food consumption .

Mechanism of Action

MCH-1 antagonist 1 works by binding to the melanin-concentrating hormone receptor 1 (MCHR1), inhibiting its function . This blockade of MCH1 produces antidepressant and anxiolytic effects in a variety of rodent models . The regulation of the hypothalamus-pituitary-adrenal axis activity, mesolimbic dopaminergic system, and serotonergic system may be responsible for the stress-coping and mood-modulating effects of MCH1 antagonists .

Future Directions

The MCH/MCH1 system has integral roles in many cellular events and represents an important therapeutic target . It may be targeted in strategies for developing treatments against obesity and mood disorders, and possibly also for inflammatory diseases . Therefore, MCH1 antagonists may enable improved treatment for depression and anxiety disorders and deserve further investigation, particularly in clinical trials, as potential new treatments for these disorders .

properties

IUPAC Name

4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYFLZCKXHEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCH-1 antagonist 1

Synthesis routes and methods I

Procedure details

Name
Brc1ccc2c(cnn2CCN2CCCC2)c1
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole (0.21 g, 0.70 mmol) in 1,4-dioxane (10 mL) stirred under nitrogen was treated sequentially with 4-(benzyloxy)pyridin-2(1H)-one (0.14 g, 0.70 mmol), trans-1,2-diaminocyclohexane (0.03 mL, 0.2 mmol), CuI (28 mg, 0.15 mmol) and K2CO3 (0.19 g, 1.4 mmol). After stirring overnight at 110° C., the mixture was allowed to cool to room temperature, diluted with CH2Cl2, washed with brine, dried over Na2SO4, filtered and concentrated to dryness. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10 gave the title compound (21 mg, 7%) as an off-white powder: 1H NMR (500 MHz, DMSO-d6) δ 8.03 (s, 1H), 7.66 (d, J=1.4 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.43-7.36 (m, 6H), 7.28 (d, J=7.5 Hz, 1H), 6.09-6.06 (m, 2H), 5.06 (s, 2H), 4.58-4.55 (m, 2H), 3.03 (br s, 2H), 2.61 (br s, 4H), 1.81 (br s, 4H); ESI MS m/z 415 [M+H]+.
Name
5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole
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0.21 g
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10 mL
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0.14 g
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0.03 mL
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0.19 g
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28 mg
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7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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